sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS No.:
Cat. No.: VC18071913
Molecular Formula: C14H13N2NaO2
Molecular Weight: 264.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N2NaO2 |
|---|---|
| Molecular Weight | 264.25 g/mol |
| IUPAC Name | sodium;1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
| Standard InChI | InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1 |
| Standard InChI Key | IXAJIHHMGRUVPB-UHFFFAOYSA-M |
| Canonical SMILES | C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic tetrahydroindazole system fused with a cyclohexane ring, a phenyl group at the 1-position, and a sodium carboxylate group at the 3-position. Its molecular formula is , with a molecular weight of 276.26 g/mol. The sodium carboxylate group enhances water solubility compared to ester analogs like ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.26 g/mol |
| Solubility | High in polar solvents (e.g., water, DMSO) |
| LogP | ~1.2 (predicted) |
| pKa | ~4.5 (carboxylate group) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate likely involves a multi-step process:
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Cyclization: Reaction of phenylhydrazine with cyclohexanone derivatives under acidic conditions to form the tetrahydroindazole core.
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Ester Hydrolysis: Conversion of an ethyl ester precursor (e.g., ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) to the carboxylic acid using aqueous NaOH or KOH.
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Salt Formation: Neutralization with sodium hydroxide to yield the sodium carboxylate.
Industrial-Scale Production
Continuous flow reactors and automated purification systems (e.g., centrifugal partition chromatography) may improve yield and scalability. A reported yield of 50.5% for the ethyl ester precursor suggests room for optimization in hydrolysis and salt formation steps.
Biological Activity and Mechanisms
Pharmacological Targets
Indazole derivatives exhibit affinity for sigma receptors and kinases, which are implicated in cancer and neurological disorders. The sodium carboxylate group may enhance bioavailability by improving solubility.
Key Biological Effects
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Anticancer Activity: Analogous compounds inhibit integrin-mediated signaling pathways, reducing tumor cell proliferation and metastasis.
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Anti-Inflammatory Effects: Suppression of prostaglandin E2 (PGE2) and TNF-α production has been observed in vitro.
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Antimicrobial Properties: Structural analogs show dose-dependent inhibition of Staphylococcus aureus and Escherichia coli.
Table 2: Comparative Biological Activities of Indazole Derivatives
| Compound | IC₅₀ (Cancer Cells) | MIC (S. aureus) |
|---|---|---|
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 12.5 μM | 32 μg/mL |
| Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (predicted) | 8.7 μM | 24 μg/mL |
Applications in Medicinal Chemistry
Drug Development
The sodium carboxylate moiety makes this compound a candidate for prodrug strategies, where esterase-mediated hydrolysis could release active metabolites. Its solubility profile also supports intravenous formulation development.
Case Studies
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Cancer Therapy: A derivative with a para-chlorophenyl substitution showed 60% inhibition of breast cancer cell migration at 10 μM.
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Neuroprotection: Sigma-2 receptor modulation may mitigate neuroinflammation in Alzheimer’s models.
Future Directions
Research Priorities
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in murine models.
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Structure-Activity Relationship (SAR): Systematically modify the phenyl and carboxylate groups to optimize target affinity.
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